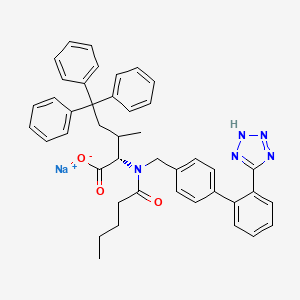

Trityl Valsartan Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H42N5NaO3 |

|---|---|

Molecular Weight |

699.8 g/mol |

IUPAC Name |

sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-5,5,5-triphenylpentanoate |

InChI |

InChI=1S/C43H43N5O3.Na/c1-3-4-24-39(49)48(30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)41-44-46-47-45-41)40(42(50)51)31(2)29-43(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36;/h5-23,25-28,31,40H,3-4,24,29-30H2,1-2H3,(H,50,51)(H,44,45,46,47);/q;+1/p-1/t31?,40-;/m0./s1 |

InChI Key |

AMJSDUSMQUVJEU-IWPWFDBTSA-M |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Trityl Valsartan Sodium Salt and Precursors

Design and Development of Novel Synthetic Routes

The industrial production of Valsartan (B143634) necessitates synthetic pathways that are not only high-yielding but also economically and environmentally viable. Consequently, significant effort has been dedicated to designing novel routes that overcome the limitations of earlier methods, such as the use of toxic organotin reagents. researchgate.net Modern approaches often feature the use of protecting groups and catalyzed cross-coupling reactions to achieve a more streamlined and efficient synthesis. researchgate.netd-nb.info

Strategic Utilization of the Trityl Protecting Group in Tetrazole Synthesis

The tetrazole ring is a crucial pharmacophore in Valsartan. The trityl (triphenylmethyl) group serves as a valuable protecting group for the tetrazole moiety during the synthesis. patsnap.comthieme.de Its bulky nature can influence the regioselectivity of subsequent reactions and it can be cleaved under relatively mild conditions to reveal the free tetrazole in the final steps. thieme.deacs.org

The alkylation of 5-substituted 1H-tetrazoles can lead to the formation of two regioisomers, with the substituent on either the N-1 or N-2 position of the tetrazole ring. researchgate.netmdpi.com While it has been widely reported that tritylation of the tetrazole ring in sartan synthesis leads to the N-1 isomer, recent single-crystal X-ray diffraction (SCXRD) studies on N-tritylated intermediates of Olmesartan, another sartan drug, have revealed that the trityl group is exclusively attached to the N-2 nitrogen atom. mdpi.com This finding suggests that the structural representation of N-tritylated intermediates in the synthesis of other sartans, including Valsartan, may need revision. mdpi.com The ratio of N-1 to N-2 alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, alkylation of 5-(biphenyl-2-yl)tetrazole derivatives with various primary alkyl halides has been shown to produce mixtures of N-1 and N-2 regioisomers in varying ratios. mdpi.com

| Alkylating Agent | N-1:N-2 Isomer Ratio |

| Methyl | 75.4 : 24.6 |

| Pivaloyloxymethyl | 75 : 25 |

| [2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl | 60.2 : 39.8 |

| Medoxomil | 60 : 40 |

| Ethyl | 47.3 : 52.7 |

This table presents the observed ratios of N-1 to N-2 alkyl regioisomers upon alkylation of 5-(biphenyl-2-yl)tetrazole derivatives with different primary alkyl halides. mdpi.com

The introduction of the trityl protecting group is a critical step in the synthesis of Trityl Valsartan. The reaction typically involves the treatment of the tetrazole precursor with trityl chloride in the presence of a base. patsnap.com Optimization of reaction conditions, such as the choice of solvent, base, and temperature, is crucial to ensure high yields and minimize the formation of byproducts. For instance, in the synthesis of a Valsartan intermediate, N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl is reacted with L-valine methyl ester in dichloromethane (B109758) at a controlled temperature of -10 to 0°C to yield the desired alkylated product. patsnap.com

Advanced Carbon-Carbon Bond Formation Reactions

The construction of the biphenyl (B1667301) core is a pivotal step in the synthesis of Valsartan and its tritylated precursor. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering high efficiency and functional group tolerance. researchgate.netd-nb.info

Several palladium-catalyzed cross-coupling reactions have been successfully employed in the synthesis of the biphenyl moiety of Valsartan. These include the Suzuki-Miyaura, Negishi, and decarboxylative biaryl coupling reactions. researchgate.netbeilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. researchgate.netqualitas1998.netrsc.org It is a widely used method for the synthesis of the biphenyl core of Valsartan due to the commercial availability and stability of boronic acids. researchgate.netresearchgate.net For example, a key step in one synthetic route is the Suzuki coupling of a boronic acid intermediate with an aryl bromide. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. qualitas1998.net Heterogeneous palladium catalysts, such as palladium-substituted cerium-tin-oxide, have been developed to facilitate easier separation and reuse of the catalyst. d-nb.infoeuropa.eu

Negishi Coupling: This coupling reaction involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. beilstein-journals.orgnih.govresearchgate.net The Negishi reaction has proven to be a highly efficient method for constructing the biphenyltetrazole structure of sartans. beilstein-journals.orgnih.gov One efficient synthesis of Valsartan utilizes the Negishi coupling of an organozinc derivative of 5-phenyl-1-trityl-1H-tetrazole with an aryl bromide. beilstein-journals.orgnih.govnih.gov This approach offers advantages such as good chemoselectivity, as organozinc reagents are less reactive towards many common functional groups compared to other organometallic reagents. beilstein-journals.orgnih.gov

| Coupling Reaction | Key Reactants | Catalyst System (Example) | Yield (Example) |

| Suzuki-Miyaura | Aryl boronic acid and Aryl halide | Pd(OAc)₂ / SPhos | >95% |

| Negishi | Organozinc chloride and Aryl bromide | Pd(OAc)₂ / Q-phos | 80% beilstein-journals.orgresearchgate.net |

| Decarboxylative Biaryl Coupling | Aryl carboxylic acid and Aryl halide | CuO / 1,10-phenanthroline (B135089) / PdBr₂ | 71-80% researchgate.netnih.gov |

This table provides a comparative overview of different palladium-catalyzed cross-coupling reactions used in the synthesis of the biphenyl core of Valsartan precursors.

Decarboxylative Biaryl Coupling: This method provides an alternative route to the biphenyl moiety by coupling an aryl carboxylic acid with an aryl halide, catalyzed by a palladium and copper system. researchgate.netnih.govamazonaws.com This approach avoids the use of organometallic reagents like organoborons or organozincs, presenting potential economic and ecological advantages. researchgate.netnih.gov An efficient synthesis of a Valsartan precursor was achieved by coupling a 2-cyanobenzoic acid derivative with an aryl bromide in the presence of a catalyst system consisting of copper(II) oxide, 1,10-phenanthroline, and palladium(II) bromide. researchgate.netnih.gov

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In the Suzuki-Miyaura coupling , the cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex to form a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond of the biphenyl product and regenerates the palladium(0) catalyst. rsc.org

The Negishi coupling follows a similar catalytic cycle. An organozinc reagent undergoes transmetalation with a palladium(II) intermediate, which is formed via oxidative addition of an aryl halide to a palladium(0) catalyst. Subsequent reductive elimination yields the cross-coupled product and regenerates the active palladium(0) species. derpharmachemica.com

In the decarboxylative biaryl coupling , the proposed mechanism involves the in situ generation of an arylcopper intermediate from a copper carboxylate. This arylcopper species then undergoes transmetalation with an aryl-palladium(II) complex, which is formed through the oxidative addition of an aryl halide to a palladium(0) catalyst. Reductive elimination from the resulting diaryl-palladium(II) complex affords the biaryl product and regenerates the palladium(0) catalyst for the next cycle. rsc.org

N-Alkylation and Acylation Steps in the Valsartan Framework Construction

The core structure of Valsartan is assembled through a critical sequence involving N-alkylation followed by N-acylation. The process typically begins with an L-valine ester, such as L-valine methyl ester or benzyl (B1604629) ester, which serves as the chiral backbone of the molecule.

The first key transformation is the N-alkylation of the L-valine ester. In this step, the secondary amine of the valine derivative is reacted with a substituted biphenyl compound. A common reagent for this purpose is 4-bromomethyl-2'-cyanobiphenyl. google.com The reaction is typically carried out in the presence of a base, such as sodium hydride in tetrahydrofuran (B95107) (THF), which facilitates the nucleophilic substitution. nih.govresearchgate.net This step attaches the biphenyl moiety to the nitrogen atom of the valine ester, forming the crucial C-N bond that characterizes the valsartan framework. An alternative approach involves the alkylation of (S)-2-amino-3-methyl-butyric acid benzyl ester with 4′-bromomethyl-biphenyl-2-carbonitrile. acs.org

Following N-alkylation, the resulting secondary amine is subjected to N-acylation . This is typically achieved by reacting the intermediate with valeryl chloride (pentanoyl chloride). google.com The reaction introduces the pentanoyl group, completing the core structure of the valsartan molecule. To drive this reaction, a base is used; early syntheses employed organic bases like N-ethyldiisopropylamine, but process improvements have led to the use of aqueous sodium hydroxide (B78521) under Schotten-Baumann conditions, which improves the quality of the resulting intermediate. acs.org This acylation step yields N-pentanoyl-N-[[2'-(cyano)biphenyl]-4-yl]methyl]-L-valine ester, a direct precursor that can be further modified to form the final active pharmaceutical ingredient.

Process Intensification and Sustainable Synthesis of Trityl Valsartan Sodium Salt

Modern pharmaceutical manufacturing emphasizes efficiency, safety, and environmental responsibility. The synthesis of this compound has been a subject of process intensification and green chemistry initiatives to meet these demands.

Application of Continuous Flow Chemistry for Intermediate Preparation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. For valsartan synthesis, multistep continuous flow processes have been developed to prepare key precursors with high efficiency. d-nb.inforesearchgate.net

| Reaction Step | Reactor Type | Catalyst/Reagents | Key Parameters | Observed Yield |

|---|---|---|---|---|

| N-Acylation | Coil Reactor | Valeryl Chloride, DIPEA | 80 °C, 0.1 mL/min flow rate | Quantitative Conversion |

| Suzuki-Miyaura Coupling | Packed-Bed Reactor | Heterogeneous Pd-catalyst (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ) | Aqueous environment required for catalyst activity | 70-85% |

| Methyl Ester Hydrolysis | Coil Reactor | Aqueous NaOH | Room Temperature | High Conversion |

Implementation of Green Chemistry Principles in Reaction Design

Efforts to make the synthesis of valsartan more sustainable align with the core principles of green chemistry. unibo.it A primary focus has been the reduction of hazardous waste by replacing harmful solvents and reagents. acs.org For instance, in the bromination step required to create a key biphenyl intermediate, the halogenated solvent chlorobenzene (B131634) has been successfully substituted with cyclohexane. acs.org

Another green improvement involves replacing organic bases with more environmentally benign alternatives. In the acylation step, N-ethyldiisopropylamine has been replaced by aqueous sodium hydroxide. acs.org This change not only reduces the use of volatile organic compounds but can also lead to a higher quality intermediate. acs.org The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is advanced through the use of highly efficient catalytic methods, such as the palladium-catalyzed Suzuki coupling, which reduces the need for stoichiometric reagents. acs.org The development of recyclable catalysts, like certain solid acid catalysts used in deprotection steps, further contributes to waste reduction and a greener synthetic process. wisdomlib.orgwisdomlib.org

Detritylation Strategies and Sodium Salt Formation

The final stages in the synthesis of valsartan from its trityl-protected precursor involve the crucial removal of the trityl group, followed by the formation of the sodium salt.

Acid-Catalyzed Removal of the Trityl Protecting Group

The trityl (triphenylmethyl) group is a bulky protecting group commonly used to mask the acidic proton of the tetrazole ring during the synthesis of sartan drugs. Its removal is typically the final step before purification and salt formation. The most common method for detritylation is acid catalysis. total-synthesis.com

The mechanism involves protonation of the nitrogen atom to which the trityl group is attached, followed by cleavage of the C-N bond to release the deprotected tetrazole and the highly stable trityl cation. total-synthesis.comtubitak.gov.tr A variety of acids can be employed for this purpose. Common protocols use mineral acids like hydrochloric acid or sulfuric acid, or sulfonic acids such as p-toluenesulfonic acid, in a suitable solvent like acetone (B3395972), methanol, or dioxane. google.com For example, trityl benzyl valsartan can be dissolved in acetone and treated with dilute sulfuric acid to effect deprotection. google.com Anhydrous acids in anhydrous alcohols are also effective and may prevent the hydrolysis of other sensitive functional groups. googleapis.com

Alternative Deprotection Methods and their Efficiency

While acid-catalyzed deprotection is widely used, the harsh conditions can sometimes lead to side reactions or the degradation of sensitive molecules. This has prompted the development of milder and more selective alternative methods.

One notable alternative is the use of recyclable solid acid catalysts, such as Montmorillonite clay. wisdomlib.orgwisdomlib.org This method allows for the N-detritylation of various sartan molecules, including valsartan, under mild conditions in methanol, with the catalyst being easily recovered and reused. wisdomlib.orgwisdomlib.org Other metal-based methods have also been reported. An indium-mediated cleavage has been shown to be effective for removing the trityl group from protected 1H-tetrazoles. thieme.de Similarly, catalytic amounts of ceric triflate or bismuth chloride have been used for the efficient deprotection of trityl ethers and amines under mild conditions. researchgate.netresearchgate.net

| Method | Reagent/Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solid Acid Catalysis | H-Montmorillonite | Methanol, 40°C | Mild, high yield (95%), recyclable catalyst | wisdomlib.org |

| Indium-Mediated Cleavage | Indium metal | Methanol, Reflux | Selective for N-trityl tetrazoles | thieme.de |

| Lithium Chloride-Mediated | LiCl | Methanol, Reflux | Simple, inexpensive, tolerates other functional groups | ua.es |

| Lewis Acid Catalysis | Ceric Triflate (Ce(OTf)₄) | Acetonitrile, mild conditions | Catalytic, efficient for various substrates | researchgate.net |

| Reductive Cleavage | Lithium powder, Naphthalene (catalytic) | - | Excellent yields, non-acidic | researchgate.net |

Once the trityl group is removed to yield valsartan free acid, the final step is the formation of the desired salt. This compound is prepared by reacting the deprotected valsartan with a suitable sodium source, such as sodium hydroxide, in an appropriate solvent system to facilitate crystallization of the final product.

Optimization of Sodium Salt Formation from Trityl Valsartan Intermediates

The formation of the sodium salt of Trityl Valsartan is a critical step, typically achieved through the saponification (ester hydrolysis) of a suitable Trityl Valsartan ester intermediate. This conversion is fundamental in the synthetic pathway leading to the final active pharmaceutical ingredient, as it facilitates purification and subsequent chemical transformations. Research efforts have focused on optimizing the conditions for this hydrolysis to ensure high conversion rates, minimize reaction times, and maintain the integrity of the trityl-protected tetrazole moiety.

Detailed research findings have demonstrated that the efficiency of the sodium salt formation is significantly influenced by the choice of base, its molar concentration, the solvent system, and the reaction temperature. A systematic investigation into the saponification of a trityl-protected valsartan methyl ester intermediate has provided valuable insights into these parameters. d-nb.info

One study focused on the hydrolysis of a trityl valsartan methyl ester in a dioxane-water solvent mixture, a system chosen for its compatibility with the preceding Suzuki coupling step in a continuous flow synthesis process. d-nb.info The optimization of the hydrolysis was conducted at a constant temperature of 80°C, with the primary variable being the molar excess of sodium hydroxide (NaOH). The results clearly indicated a strong correlation between the amount of base used and the rate of conversion of the ester to the corresponding carboxylate salt. d-nb.info

As detailed in the table below, increasing the molar equivalents of sodium hydroxide from 2.5 to 10.0 resulted in a significant increase in the conversion to the sodium salt of Trityl Valsartan after a fixed reaction time. This demonstrates that a higher concentration of the hydrolyzing agent drives the reaction toward completion more effectively. d-nb.info

Table 1: Effect of Molar Excess of Sodium Hydroxide on Methyl Ester Hydrolysis d-nb.info

| Entry | Molar Excess of NaOH (eq.) | Conversion (%) |

| 1 | 2.5 | 69.1 |

| 2 | 5.0 | 85.8 |

| 3 | 7.5 | 93.9 |

| 4 | 10.0 | 97.4 |

| Reaction Conditions: Trityl Valsartan Methyl Ester, Dioxane-Water solvent system, 80°C, 30 min. |

Furthermore, the choice of the alkali metal hydroxide was also explored. A comparative experiment using potassium hydroxide (KOH) under similar conditions (10.0 molar equivalents) showed no significant impact on the conversion rate compared to sodium hydroxide. d-nb.info This suggests that, under these specific conditions, the nature of the alkali metal cation (Na⁺ vs. K⁺) is not a critical factor in the efficiency of the hydrolysis.

In other synthetic approaches described in patent literature, the hydrolysis of various Trityl Valsartan esters (including methyl, ethyl, and benzyl esters) is a recurring step. justia.comgoogle.comgoogle.com These processes typically employ alkali metal hydroxides such as sodium hydroxide or potassium carbonate in a mixture of organic solvents (like tetrahydrofuran, methanol, or ethyl acetate) and water. justia.comgoogle.comgoogle.comeuropa.eu While these sources establish the general methodology, the specific optimization data, such as the systematic variation of base concentration and its direct impact on yield and reaction time, is most clearly detailed in the continuous flow synthesis study. d-nb.info The goal in these industrial processes is to achieve complete hydrolysis, which is a prerequisite for the subsequent detritylation step to yield valsartan. google.com The formation of the sodium salt in situ is a common strategy before acidification to isolate the free carboxylic acid or proceed with further reactions. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of Trityl Valsartan Sodium Salt

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of Trityl Valsartan (B143634) Sodium Salt.

Proton (¹H) NMR Assignments and Conformational Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of Valsartan, the de-protected form of Trityl Valsartan Sodium Salt, exhibits distinct signals corresponding to the different protons in the molecule. researchgate.net Hindered rotation around the amide bond in Valsartan can lead to the observation of distinct conformations in the NMR spectrum. researchgate.net For this compound, the presence of the bulky trityl group significantly influences the chemical shifts of nearby protons, particularly those on the biphenyl (B1667301) and tetrazole rings.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are predicted values for the parent compound Valsartan and will be influenced by the trityl group and sodium salt formation in the actual molecule.)

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Biphenyl) | 7.0 - 8.0 |

| Valine CH | 4.0 - 4.5 |

| Methylene CH₂ | 3.5 - 4.0 |

| Valine CH | 2.0 - 2.5 |

| Pentanoyl CH₂ | 1.0 - 2.0 |

| Valine CH₃ | 0.8 - 1.2 |

| Pentanoyl CH₃ | 0.7 - 1.0 |

Data is illustrative and based on general chemical shift ranges for Valsartan. drugbank.com

Carbon-13 (¹³C) NMR for Structural Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, providing a "fingerprint" of the carbon skeleton. The chemical shifts of the carbon atoms provide insights into their hybridization and bonding environment. The presence of the trityl group introduces characteristic signals for its three phenyl rings and the quaternary carbon.

Table 2: ¹³C NMR Chemical Shift Assignments for Key Carbons in Valsartan (Note: The presence of the trityl group in this compound will introduce additional signals and shift the reported values.)

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl (Amide) | ~175 |

| Carboxylate (Sodium Salt) | ~178 |

| Biphenyl Carbons | 125 - 142 |

| Tetrazole Carbon | ~155 |

| Valine Cα | ~60 |

| Methylene Carbon | ~45 |

Source: Adapted from literature data on Valsartan and its impurities. researchgate.netresearchgate.net

Nitrogen-15 (¹⁵N) NMR for Tetrazole Ring Characterization

Nitrogen-15 NMR (¹⁵N) spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. In the case of this compound, ¹⁵N NMR is particularly useful for characterizing the four nitrogen atoms of the tetrazole ring. The chemical shifts of these nitrogens can confirm the successful formation of the tetrazole ring and provide information about the position of the trityl group. Specific ¹⁵N NMR data for this compound is not widely available in published literature, but this technique remains a valuable tool for in-depth structural analysis.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which are characteristic of particular chemical bonds. The FTIR and Raman spectra of this compound would be expected to show characteristic peaks for the carbonyl groups (amide and carboxylate), C-N bonds, C-H bonds (aliphatic and aromatic), and the tetrazole ring system.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=O Stretch (Carboxylate Salt) | 1550 - 1610 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| N=N Stretch (Tetrazole) | 1400 - 1500 |

| C-N Stretch | 1000 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition and molecular weight of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can confirm the molecular formula of this compound. The molecular formula for this compound is C₄₃H₄₂N₅NaO₃, with a corresponding molecular weight of 699.815 g/mol . molbase.comguidechem.com HRMS analysis would provide an accurate mass measurement consistent with this formula, confirming the identity of the compound. oaji.netsterlingpharmasolutions.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by identifying characteristic fragments of the molecule. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for separating it from related impurities. researchgate.net These methods utilize a stationary phase and a mobile phase to separate components of a mixture based on their differential partitioning.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Valsartan and its related compounds would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol). scispace.comsciencescholar.us The separation is achieved by a gradient or isocratic elution. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures the reliability of the analytical procedure for its intended purpose. oaji.net

Table 4: Typical Chromatographic Conditions for Analysis of Valsartan Related Compounds

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 30°C |

Source: Adapted from various HPLC methods for Valsartan analysis. scispace.comijrpc.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is fundamental for the quantitative analysis of this compound and for separating it from process-related impurities and potential degradation products. nih.gov The primary goal is to establish a method that is specific, accurate, precise, and robust. jocpr.com Reverse-phase HPLC (RP-HPLC) is the most common technique employed for the analysis of Valsartan and its related compounds. globalresearchonline.netderpharmachemica.com

A typical method involves a C18 stationary phase, which is effective for separating the nonpolar this compound from various impurities. nih.govorientjchem.org The mobile phase generally consists of a mixture of an aqueous component, often a buffer like sodium dihydrogen orthophosphate adjusted to an acidic pH, and an organic solvent such as acetonitrile or methanol. nih.govresearchgate.net The acidic pH ensures the consistent ionization state of the analyte and impurities, leading to sharp and symmetrical peaks.

Method development involves optimizing several chromatographic parameters to achieve adequate resolution between the main component peak and any impurity peaks. A simple, rapid, and sensitive isocratic RP-HPLC method can be developed for routine quality control. jocpr.com For instance, a mobile phase composed of water, acetonitrile, and glacial acetic acid has been successfully used. jocpr.comderpharmachemica.com The detection wavelength is typically set in the UV range, such as 230 nm or 273 nm, where the analyte exhibits significant absorbance. jocpr.comhrpub.org Validation of the developed method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govhrpub.org

Table 1: Example of HPLC Method Parameters for Analysis of Valsartan-Related Compounds

| Parameter | Condition | Source |

| Column | Symmetry C18 (250mm × 4.6mm, 5µ) | nih.gov |

| Mobile Phase | 0.02 mM Sodium Dihydrogen Ortho-phosphate (pH 2.5) : Acetonitrile (58:42 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Detection | UV at 273 nm | jocpr.com |

| Retention Time | ~4.6 minutes | jocpr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and quantifying impurities that may arise during synthesis or degradation. daicelpharmastandards.comlgcstandards.com LC-MS is a powerful and highly sensitive technique used for the detection, identification, and structural characterization of these impurities, even at trace levels. nih.govlgcstandards.comshopshimadzu.com For this compound, this involves detecting process-related impurities and by-products from the synthetic route.

The process involves separating the components of a sample mixture using liquid chromatography, after which the eluent is introduced into a mass spectrometer. nih.gov The mass spectrometer provides mass information for the separated components, which is crucial for structural elucidation. lgcstandards.com By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS), the chemical structures of unknown impurities can be proposed and confirmed, often by comparison with synthesized reference standards. researchgate.netresearchgate.net

Several potential impurities in the synthesis of Valsartan have been identified and characterized using LC-MS. nih.govresearchgate.net These can include starting materials, intermediates, and by-products from side reactions. For example, impurities related to the biphenyl-tetrazole moiety or the valine chain can be identified. shopshimadzu.comresearchgate.net The ability of LC-MS to detect impurities at levels below 0.1% is essential for meeting the stringent quality requirements set by regulatory bodies. shopshimadzu.com This ensures the final API is free from potentially harmful contaminants. lgcstandards.com

Table 2: Examples of Process-Related Impurities in Valsartan Synthesis Identified by LC-MS

| Impurity Name | Potential Origin | Method of Characterization |

| Valsartan Related Compound A (R-Valsartan) | Chiral impurity from synthesis. phenomenex.com | HPLC, LC-MS phenomenex.com |

| (S)-N-valeryl-N-{[2'-(1-methyl-tetrazol-5-yl) biphenyl-4-yl]-methyl}-valine | Recurring process impurity. researchgate.netresearchgate.net | Preparative LC, Mass Spectrometry, NMR researchgate.netresearchgate.net |

| Decarboxylated Valsartan | Photodegradation product. researchgate.net | IR, NMR, Mass Spectrometry researchgate.net |

| Valsartan Impurity B (USP) | Process-related impurity. shopshimadzu.com | LC-MS/MS shopshimadzu.com |

| N-Nitrosodimethylamine (NDMA) | Impurity from specific synthesis routes. lgcstandards.comfda.gov | GC-MS fda.gov |

Mechanistic and Computational Investigations of Trityl Valsartan Sodium Salt Chemistry

Detailed Reaction Mechanism Elucidation of Synthesis Steps

The synthesis of Trityl Valsartan (B143634) is a multi-step process, with the formation of the biphenyl (B1667301) core being a critical transformation. nih.govd-nb.info This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki-Miyaura reactions. nih.govresearchgate.net The subsequent N-alkylation and N-acylation steps build the final structure of the protected Valsartan molecule.

Key Synthesis Steps and Mechanisms:

Formation of the Organozinc Reagent (for Negishi Coupling): One of the key pathways involves a Negishi coupling. nih.gov The synthesis begins with the preparation of an organozinc reagent from 5-phenyl-1-trityl-1H-tetrazole. nih.gov This process starts with a directed ortho-metalation, where a strong base like n-butyllithium selectively removes a proton from the position ortho to the tetrazole group on the phenyl ring. nih.gov This is followed by transmetalation with a zinc salt, typically zinc chloride (ZnCl₂), to generate the required organozinc chloride compound. nih.gov This step is crucial as organozinc compounds exhibit good chemoselectivity and transmetalation activity. nih.gov

Palladium-Catalyzed Cross-Coupling (Negishi Reaction): The central biphenyl structure is constructed via a palladium-catalyzed Negishi coupling. nih.gov The catalytic cycle is initiated by the oxidative addition of an aryl bromide, specifically a bromobenzyl derivative of N-pentanoyl-L-valinate, to a Pd(0) complex. This forms a Pd(II) intermediate. The next step is transmetalation , where the aryl group from the organozinc reagent displaces the bromide on the palladium complex. The final step is reductive elimination , where the two aryl groups are expelled from the palladium complex, forming the C-C bond of the biphenyl moiety and regenerating the Pd(0) catalyst, allowing the cycle to continue. nih.govrjpbcs.com

Alternative Cross-Coupling (Suzuki-Miyaura Reaction): The Suzuki-Miyaura coupling is another widely used method for forming the aryl-aryl bond in sartan synthesis. researchgate.netacs.org In this approach, an aryl boronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netacs.org The mechanism involves a similar catalytic cycle of oxidative addition, transmetalation (this time from boron to palladium, facilitated by the base), and reductive elimination. acs.org

N-Alkylation and N-Acylation: The synthesis pathway also involves the construction of the valine side chain. This includes the N-alkylation of an L-valine ester derivative with a bromobenzyl species. patsnap.comgoogle.com For instance, L-valine methyl ester can be alkylated using N-trityl-2'-tetrazolyl-4-bromomethylbiphenyl. patsnap.com This is a nucleophilic substitution reaction where the nitrogen atom of the valine derivative attacks the benzylic carbon, displacing the bromide. This is followed by an N-acylation step, where a valeryl group (pentanoyl group) is introduced by reacting the secondary amine with valeryl chloride, typically in the presence of a base to neutralize the HCl byproduct. derpharmachemica.com

Following these steps, the resulting trityl-protected valsartan ester is hydrolyzed to the carboxylic acid, yielding Trityl Valsartan, which can then be converted to its sodium salt.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules like Trityl Valsartan Sodium Salt and its intermediates, complementing experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scirp.org While specific DFT studies on this compound are not widely published, DFT has been successfully applied to study Valsartan and related systems, demonstrating its utility. mdpi.com

DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). scirp.orgscispace.com For example, in a study on a co-amorphous system of Valsartan, DFT calculations were used to simulate infrared spectra. mdpi.com By comparing the calculated spectra of different possible hydrogen-bonded configurations with experimental data, researchers could determine the most plausible supramolecular structure. mdpi.com This approach allows for the detailed analysis of intermolecular interactions that govern the physical properties of the compound.

Similar DFT methods can be applied to this compound to analyze its electronic properties. Such calculations could elucidate the charge distribution across the molecule, identify sites susceptible to nucleophilic or electrophilic attack, and predict its spectroscopic signatures (IR, Raman, NMR), aiding in its characterization. mdpi.comscispace.com

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O Stretch (Carboxylic Acid) | -COOH | 1730 | N/A (Shifts upon H-bonding) |

| C=O Stretch (Amide) | -C(O)N- | ~1627 | N/A |

| C=O Stretch (Hydrogen-Bonded) | -COOH···N | 1671-1674 | 1670 |

| Benzene Ring In-Plane Rocking | C-H (Aromatic) | 760 | ~762 |

| Carboxylic Acid In-Plane Bending | -COOH | 678 | ~622 |

This table illustrates how DFT calculations can accurately predict vibrational frequencies, which are sensitive to the electronic environment and intermolecular interactions like hydrogen bonding.

Molecular dynamics (MD) simulations are used to study the conformational properties and dynamic behavior of molecules over time. biointerfaceresearch.com MD simulations have been applied to Valsartan to analyze its conformational flexibility both in solution and at the binding site of its biological target, the AT1 receptor. biointerfaceresearch.com These studies reveal how the molecule changes its shape and interacts with its environment, which is crucial for its biological function.

While MD simulations have provided significant insights into the behavior of the final active compound, Valsartan, specific studies focusing on the molecular dynamics of key synthetic intermediates, such as the trityl-protected precursors, are not extensively documented in the literature. Applying MD simulations to these intermediates could offer a deeper understanding of their conformational preferences in solution, which can influence reaction rates and selectivity during synthesis.

In silico methods are computational techniques used to predict chemical properties and reactivity, thereby guiding synthetic efforts. researchgate.net A primary application in drug design and development is molecular docking, which predicts how a ligand (like a drug molecule) binds to the active site of a receptor. biointerfaceresearch.com This has been used to screen novel Valsartan analogs for their potential inhibitory activity against the AT1 receptor. biointerfaceresearch.com

In the context of synthesis, computational models can predict reactivity and selectivity. researchgate.net For example, computational approaches have been used to predict the site of metabolism for angiotensin II receptor antagonists by calculating the probability of a specific atom being metabolized. researchgate.net While direct in silico studies predicting the reactivity and regioselectivity of the specific Negishi or Suzuki coupling steps in the Trityl Valsartan synthesis are not prominent, the principles are applicable. Such studies would typically involve calculating the energies of transition states for different reaction pathways. The pathway with the lowest activation energy would be predicted as the most favorable, providing a theoretical basis for the observed selectivity and reactivity in the synthesis. researchgate.net These predictive models can help chemists foresee potential side reactions and optimize conditions to favor the desired product. researchgate.net

Impurity Profiling, Formation Mechanisms, and Control Strategies for Trityl Valsartan Sodium Salt

Identification and Characterization of Process-Related Impurities

The manufacturing process of valsartan (B143634) involves several chemical transformations, starting materials, and intermediates, including Trityl Valsartan. These can all serve as sources for various process-related impurities. A thorough impurity profile study is essential for any drug substance. nih.govresearchgate.net In the context of valsartan synthesis, impurities can range from starting materials and reagents to by-products and degradation products.

Key impurities identified in the valsartan manufacturing process, which are relevant to the purity of the Trityl Valsartan intermediate and the final API, include:

Nitrosamines: N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are potent genotoxic impurities that have been detected in some valsartan products. nih.goveuropeanpharmaceuticalreview.com Their presence has been linked to specific manufacturing processes and has led to widespread regulatory action and product recalls. europa.eufda.gov

Synthetic Intermediates: Unreacted starting materials or intermediates, such as (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, can carry through to the final product. nih.govresearchgate.net

By-products: Various side reactions can lead to the formation of by-products. Examples include compounds formed from reactions with residual solvents or reagents. nih.gov

Regioisomeric Impurities: Isomers formed during the synthesis, particularly related to the substitution on the tetrazole ring, are a significant class of impurities. mdpi.com

Degradation Products: The drug substance can degrade under various stress conditions like acid, base, and oxidation, leading to the formation of degradants. researchgate.netmdpi.com

Table 1: Common Process-Related Impurities in Valsartan Synthesis

| Impurity Class | Specific Examples | Potential Origin |

|---|---|---|

| Genotoxic Impurities | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA) | Degradation of solvents (e.g., DMF) and reaction with nitrous acid sources. nih.govepo.org |

| Synthetic Precursors | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | Incomplete acylation step. nih.govresearchgate.net |

| Regioisomers | N-1 and N-2 isomers of valsartan or its precursors | Non-selective alkylation on the tetrazole ring. mdpi.com |

| Deprotection By-products | Triphenylmethanol (B194598) (Trityl alcohol) | Cleavage of the trityl protecting group. total-synthesis.com |

| Degradation Products | Products of hydrolysis, oxidation, or photolysis | Exposure to stress conditions during synthesis or storage. mdpi.comjapsonline.com |

Investigation of Impurity Formation Pathways

Understanding the formation pathways of impurities is fundamental to developing effective control strategies. For Trityl Valsartan, the key stages for impurity generation are the protection and deprotection of the tetrazole ring, as well as the conditions of synthesis and storage. mdpi.com

The trityl (triphenylmethyl) group is a bulky protecting group commonly used for alcohols, amines, and, in the case of sartan synthesis, the tetrazole ring. mdpi.comtotal-synthesis.com Both the introduction (protection) and removal (deprotection) of this group are critical steps where by-products can be generated.

Protection Step: The reaction of the tetrazole moiety with trityl chloride proceeds via an SN1 mechanism involving a stable trityl cation. total-synthesis.com While this reaction is generally efficient, side reactions can occur, potentially leading to incompletely reacted materials or the formation of minor isomers.

Deprotection Step: The removal of the trityl group is typically achieved under acidic conditions. total-synthesis.comscispace.com This acid-catalyzed cleavage releases the highly stable trityl cation. This cation can then react with nucleophiles present in the reaction mixture. A common by-product is triphenylmethanol (trityl alcohol), formed if water is present. The conditions of deprotection must be carefully controlled to prevent degradation of the desired valsartan molecule and to ensure the complete removal of the trityl group and its related by-products. google.comgoogle.com Inefficient deprotection can result in residual Trityl Valsartan in the final API.

The synthesis of valsartan, particularly the steps involving the formation of the tetrazole ring, has been identified as a potential source of nitrosamine (B1359907) impurities. nih.gov The formation of NDMA, for instance, has been linked to the use of dimethylformamide (DMF) as a solvent, which can degrade to form dimethylamine. epo.org This secondary amine can then react with a nitrosating agent, such as residual nitrite (B80452) used to quench azide (B81097) reagents, to form NDMA. nih.govgmp-journal.com

Forced degradation studies on valsartan have identified several key degradation pathways: japsonline.com

Hydrolytic Degradation: Valsartan is susceptible to degradation under both acidic and alkaline conditions. Acidic degradation can lead to the formation of precursor impurities. researchgate.net

Oxidative Degradation: Exposure to oxidative conditions can also lead to the formation of various transformation products. mdpi.com

Photolytic Degradation: While some studies show valsartan to be relatively stable under photolytic stress, transformation products can form under certain conditions. mdpi.comjapsonline.com

The degradation pathways often involve cleavage of the amide bond, modifications to the biphenyl (B1667301) structure, or alterations to the valine side chain. mdpi.com

The tetrazole ring has two nitrogen atoms (N-1 and N-2) available for alkylation during the coupling step with the biphenyl methyl bromide intermediate. The use of a trityl protecting group plays a crucial role in directing this substitution. X-ray crystallography studies on intermediates in sartan synthesis have revealed that the bulky trityl group is attached to the N-2 position of the tetrazole ring. mdpi.com This directs the subsequent alkylation to the desired position.

However, the potential for the formation of the N-1 regioisomer exists. If the trityl group is prematurely removed or if side reactions occur, a mixture of N-1 and N-2 isomers can be formed. mdpi.com These regioisomers are structurally very similar to the final drug molecule, making them difficult to separate. Therefore, controlling the tritylation and subsequent reactions is essential to minimize the formation of these regioisomeric impurities. mdpi.com

Development of Analytical Methods for Impurity Detection and Quantification

To ensure the quality of Trityl Valsartan Sodium Salt and the final valsartan API, robust analytical methods are required to detect and quantify potential impurities, often present at very low levels. researchgate.net Given the diverse nature of the impurities, a combination of chromatographic techniques is often employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode (RP-HPLC) with UV detection, is the most common technique for the analysis of valsartan and its related substances. ajpaonline.comresearchgate.net Stability-indicating HPLC methods have been developed to separate the main compound from its process-related impurities and degradation products formed under stress conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown impurities, LC-MS is an invaluable tool. nih.govresearchgate.net It provides molecular weight and structural information, which is crucial for elucidating impurity structures. For highly potent impurities like nitrosamines, highly sensitive methods using tandem mass spectrometry (LC-MS/MS) are required for quantification at trace levels. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile and semi-volatile impurities like NDMA and NDEA. nih.gov Headspace GC-MS methods have been developed by regulatory agencies for the routine testing of nitrosamines in sartan medications. fda.gov

Table 2: Analytical Methods for Impurity Profiling of Valsartan

| Analytical Technique | Application | Target Impurities | Reference |

|---|---|---|---|

| RP-HPLC with UV Detection | Quantification of known impurities, stability testing | Process-related impurities, degradation products | ajpaonline.comresearchgate.net |

| LC-MS / LC-MS/MS | Structure elucidation, trace-level quantification | Unknown impurities, Nitrosamines (NDMA, NDEA) | nih.govnih.govnih.gov |

| GC-MS | Quantification of volatile impurities | Nitrosamines (NDMA, NDEA) | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structure confirmation of isolated impurities | Process-related impurities | nih.gov |

Strategies for Impurity Control and Mitigation in Manufacturing Processes

Effective control of impurities requires a comprehensive approach that integrates process understanding, chemical engineering, and analytical chemistry. Strategies for mitigating impurities in the manufacturing process involving this compound include:

Process Optimization: Understanding the root cause of impurity formation is the first step. For nitrosamines, this has led to pharmaceutical companies reviewing and modifying their synthesis routes to avoid conditions that favor their formation, such as by changing solvents or quenching agents. epo.orgbasg.gv.at

Control of Starting Materials: The quality of raw materials and intermediates is critical. Implementing stringent specifications and testing for impurities in starting materials can prevent their entry into the manufacturing process.

Purification of Intermediates: Intermediates like Trityl Valsartan can be purified to remove by-products before proceeding to the next step. Techniques such as recrystallization or chromatography can be employed to enhance the purity of the intermediate, thereby ensuring a cleaner final product. google.com

Optimizing Deprotection: The conditions for the removal of the trityl group must be carefully optimized to ensure complete deprotection without causing degradation of the valsartan molecule. This includes control of acid concentration, temperature, and reaction time.

In-Process Controls and Monitoring: Implementing robust in-process analytical testing allows for the monitoring of impurity levels at critical stages of the manufacturing process. This enables timely intervention if impurity levels exceed established limits.

Final API Purification: The final crystallization step of the valsartan API is a critical control point for removing residual impurities. The choice of solvent and crystallization conditions can significantly impact the purity profile of the final drug substance.

By implementing these strategies, manufacturers can effectively control the impurity profile of valsartan, ensuring that the final product meets the high standards of quality and safety required by regulatory authorities. fda.govbasg.gv.at

Q & A

Q. What are the key considerations when designing the synthesis of Trityl Valsartan Sodium Salt to ensure reproducibility in academic research?

To optimize synthesis, researchers should:

- Use sodium ion sources (e.g., sacubitril sodium or valsartan disodium) in solvent systems like ethanol/water mixtures, followed by anti-solvent precipitation to isolate the product .

- Monitor reaction parameters (temperature, solvent ratios) and validate intermediates via NMR or HPLC.

- Ensure batch-to-batch consistency by analyzing peptide content, salt content, and impurities using methods like HPLC and mass spectrometry .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing the crystalline structure of this compound?

- X-ray powder diffraction (XRPD): Identify crystalline phases using characteristic 2θ peaks (e.g., 6.3°, 12.0°, 18.3°) .

- Dynamic nuclear polarization (DNP)-enhanced NMR: Achieve high sensitivity for detecting hyperpolarized ¹³C or ¹⁵N nuclei in solution, enabling precise structural elucidation .

- FTIR spectroscopy: Confirm functional groups (e.g., carboxylate, amide) by comparing spectra to reference standards.

Q. How can researchers determine the optimal solvent systems for enhancing the solubility of this compound in experimental setups?

- Perform solubility screening in solvents like water, ethanol, and phosphate buffers under controlled pH (e.g., 7.4 for physiological conditions).

- Use test solutions (e.g., dibasic sodium phosphate TS) to simulate ionic strength and evaluate solubility via UV-Vis spectroscopy or gravimetric analysis .

- Document solubility parameters (e.g., Hildebrand solubility parameter) to predict compatibility with drug delivery systems.

Advanced Research Questions

Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions in pharmacological studies?

- Conduct accelerated stability studies:

- Expose samples to pH 1–10 buffers and temperatures (25–60°C) over 4–12 weeks.

- Analyze degradation products via LC-MS and quantify intact compound using validated HPLC methods .

- Monitor physical stability (e.g., crystallinity) using XRPD and thermal analysis (DSC/TGA).

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting point) of this compound obtained from different experimental sources?

- Cross-validate data by replicating experiments under standardized conditions (e.g., USP/EP protocols for melting point determination) .

- Reference original source documents to verify measurement contexts (e.g., solvent purity, instrument calibration) and apply statistical outlier tests .

- Use multi-physics simulations to model property variations under different environmental parameters (e.g., humidity, pressure) .

Q. What in vitro approaches are validated for studying the interaction between this compound and angiotensin II type 1 receptors (AGTR1)?

- Receptor binding assays: Use radiolabeled (³H) angiotensin II to measure competitive displacement in cell membranes expressing AGTR1 .

- DNP-NMR: Enhance detection sensitivity to study ligand-receptor binding kinetics in real-time .

- Molecular docking simulations: Predict binding affinity and validate results with site-directed mutagenesis of AGTR1 .

Data Presentation Guidelines

-

Table 1: Example XRPD Peaks for this compound

2θ Angle (°) Relative Intensity (%) Crystallinity Indicator 6.3 100 Primary crystalline phase 12.0 85 Secondary phase 18.3 75 Tertiary phase Referenced from patent data on amorphous/crystalline forms . -

Table 2: Stability Study Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.